12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused benzochromene and oxazinone scaffold. The 2-furylmethyl group at position 3 introduces a heteroaromatic moiety, which may contribute to π-π stacking or hydrogen bonding in biological systems.
Properties
Molecular Formula |
C20H18ClNO4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
12-chloro-3-(furan-2-ylmethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C20H18ClNO4/c21-17-8-15-13-5-1-2-6-14(13)20(23)26-18(15)16-10-22(11-25-19(16)17)9-12-4-3-7-24-12/h3-4,7-8H,1-2,5-6,9-11H2 |
InChI Key |
JXNJFSCAAMYVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC=CO5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves multiple steps and specific reaction conditions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a chromene intermediate, which is then subjected to further reactions to introduce the furan and oxazine rings. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds
Mechanism of Action
The mechanism by which 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may bind to these targets and modulate their activity, leading to the observed effects. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects: 2-Furylmethyl vs. 4-Methylbenzyl (): The furan ring in the target compound may enhance solubility compared to the hydrophobic 4-methylbenzyl group. However, the latter could improve membrane permeability due to increased lipophilicity.
Halogen Influence: The 12-chloro substituent in the target compound and its benzyl analog () may confer electron-withdrawing effects, stabilizing the oxazinone ring and modulating reactivity. In contrast, chlorinated pyrimidine derivatives () exhibit enhanced antimicrobial activity due to halogen-bonding interactions .
Core Modifications: Pyrimidine-based analogs () demonstrate broader pharmacological activity (e.g., antimicrobial, anticancer) compared to oxazinones, likely due to the pyrimidine ring’s ability to mimic nucleic acid bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
